
N-Acetyl-N-methylcarbamoylhydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-N-methylcarbamoylhydroxylamine: is a chemical compound known for its unique structure and properties It is a derivative of hydroxylamine, featuring both acetyl and methylcarbamoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-N-methylcarbamoylhydroxylamine typically involves the reaction of hydroxylamine with acetic anhydride and methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
- Reacting hydroxylamine with acetic anhydride to form N-acetylhydroxylamine.
- Introducing methyl isocyanate to the reaction mixture to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetyl-N-methylcarbamoylhydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions may yield amines or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the specific substitution reaction, but may involve catalysts and specific solvents.
Major Products:
Oxidation: Oximes or nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reactants used.
Applications De Recherche Scientifique
N-Acetyl-N-methylcarbamoylhydroxylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Acetyl-N-methylcarbamoylhydroxylamine involves its interaction with specific molecular targets. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Participating in redox reactions: Affecting cellular redox balance and oxidative stress responses.
Forming reactive intermediates: Interacting with nucleophiles or electrophiles in biological systems.
Comparaison Avec Des Composés Similaires
N-Acetyl-N,O-dimethylcarbamoylhydroxylamine: Shares structural similarities but differs in the presence of an additional methyl group.
N-Acetylglucosamine: An amide derivative of glucose, significant in biological systems.
N-Acetylneuraminate: Involved in the synthesis of sialic acids, important in cellular recognition processes.
Uniqueness: N-Acetyl-N-methylcarbamoylhydroxylamine is unique due to its specific combination of acetyl and methylcarbamoyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
106807-80-1 |
|---|---|
Formule moléculaire |
C4H8N2O3 |
Poids moléculaire |
132.12 g/mol |
Nom IUPAC |
N-hydroxy-N-(methylcarbamoyl)acetamide |
InChI |
InChI=1S/C4H8N2O3/c1-3(7)6(9)4(8)5-2/h9H,1-2H3,(H,5,8) |
Clé InChI |
JRXWFZKATVMRAN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C(=O)NC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine](/img/structure/B14316024.png)
![4-Hydroxy-3-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14316028.png)


![2,2'-([1,1'-Biacenaphthylene]-3,3'-diyl)bis(2-methylpentan-3-one)](/img/structure/B14316051.png)
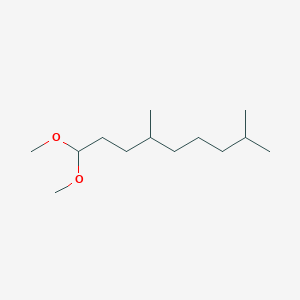
dimethylsilane](/img/structure/B14316059.png)
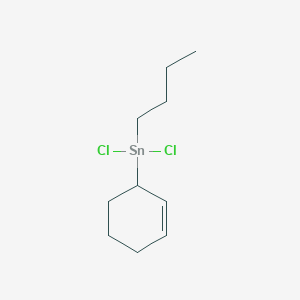
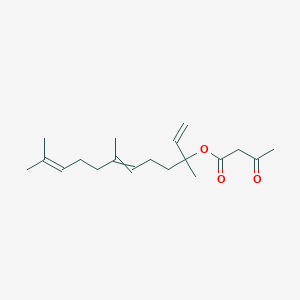
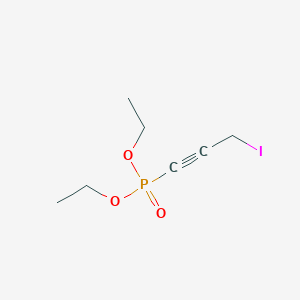
![2-[4-(Chloroamino)phenyl]butanedioic acid](/img/structure/B14316092.png)
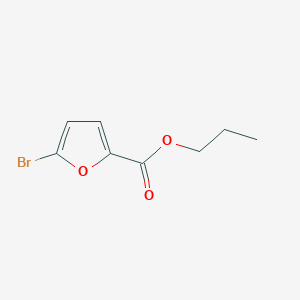
![1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine](/img/structure/B14316095.png)
